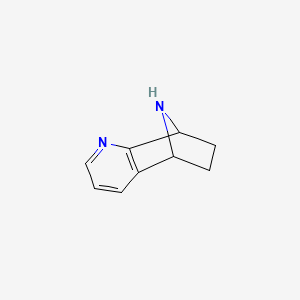
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is a fluorinated organophosphorus compound It is characterized by the presence of a trifluoroethoxy group and a dioxaphospholane ring, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of phosphorus trichloride and a base to facilitate the formation of the dioxaphospholane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide exerts its effects involves the interaction of its reactive phosphorus center with various molecular targets. The trifluoroethoxy group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The dioxaphospholane ring structure provides stability and specificity in its reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar reactivity but different applications.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the trifluoroethoxy group but have different core structures and reactivity profiles.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is unique due to its combination of a trifluoroethoxy group and a dioxaphospholane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C4H6F3O4P |
|---|---|
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H6F3O4P/c5-4(6,7)3-11-12(8)9-1-2-10-12/h1-3H2 |
InChI-Schlüssel |
NYGFLHQWSWRNIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(O1)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)










